L-Alanyl-L-lysyl-L-leucyl-L-arginyl-L-alpha-glutamyl-L-arginyl-L-leucyl-L-lysyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginylglycyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-alpha-glutamylglycylglycyl-L-leucine
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Description
L-Alanyl-L-lysyl-L-leucyl-L-arginyl-L-alpha-glutamyl-L-arginyl-L-leucyl-L-lysyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginylglycyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-alpha-glutamylglycylglycyl-L-leucine is a useful research compound. Its molecular formula is C151H262N52O42 and its molecular weight is 3478.079. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Peptides
Synthesis Techniques : Peptide synthesis methods have advanced to allow the construction of complex sequences, including those similar to the provided sequence. Techniques such as stepwise chain elongation and fragment condensation are essential for creating specific peptide sequences with potential biological activities. For example, the synthesis of secretin fragments and insulin B-chain peptides demonstrates the capabilities of current synthesis technologies to produce peptides with precise amino acid arrangements (Wünsch, 1971), (Meienhofer & Schnabel, 1965).
Biological Applications and Functions : Research on peptides encompasses their biological roles and potential therapeutic applications. Peptides similar in complexity to the one provided have been investigated for their roles in signaling, such as insulin release modulation and amino acid-induced insulin release. These studies reveal the intricate roles peptides play in physiological processes and their potential for therapeutic applications (Sener et al., 1981).
Potential Therapeutic Uses
Peptide Therapeutics : The therapeutic potential of peptides is a significant area of research. Studies on various peptides, including those structurally related to the sequence provided, have investigated their roles in disease treatment and management. For example, the role of amino acids and peptides in promoting or inhibiting cancer provides insights into how similar peptides might be used in therapeutic contexts (Kakizoe et al., 1982).
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H262N52O42/c1-18-81(16)120(145(243)202-103(66-79(12)13)141(239)199-104(68-83-31-20-19-21-32-83)142(240)198-102(65-78(10)11)140(238)193-94(42-49-110(157)206)131(229)188-91(45-52-117(213)214)123(221)177-71-114(210)176-72-115(211)180-107(146(244)245)67-80(14)15)203-144(242)106(70-119(217)218)201-136(234)98(61-74(2)3)179-116(212)73-178-122(220)84(35-26-56-171-147(161)162)182-125(223)88(37-28-58-173-149(165)166)187-143(241)105(69-113(160)209)200-135(233)96(44-51-112(159)208)194-139(237)101(64-77(8)9)197-134(232)95(43-50-111(158)207)191-132(230)93(41-48-109(156)205)190-126(224)87(36-27-57-172-148(163)164)183-130(228)92(40-47-108(155)204)189-124(222)86(34-23-25-55-153)185-137(235)99(62-75(4)5)196-129(227)90(39-30-60-175-151(169)170)184-133(231)97(46-53-118(215)216)192-127(225)89(38-29-59-174-150(167)168)186-138(236)100(63-76(6)7)195-128(226)85(33-22-24-54-152)181-121(219)82(17)154/h19-21,31-32,74-82,84-107,120H,18,22-30,33-73,152-154H2,1-17H3,(H2,155,204)(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H2,160,209)(H,176,210)(H,177,221)(H,178,220)(H,179,212)(H,180,211)(H,181,219)(H,182,223)(H,183,228)(H,184,231)(H,185,235)(H,186,236)(H,187,241)(H,188,229)(H,189,222)(H,190,224)(H,191,230)(H,192,225)(H,193,238)(H,194,237)(H,195,226)(H,196,227)(H,197,232)(H,198,240)(H,199,239)(H,200,233)(H,201,234)(H,202,243)(H,203,242)(H,213,214)(H,215,216)(H,217,218)(H,244,245)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)/t81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,120-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDSRZQSAFJIGJ-ZMKGZUMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H262N52O42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3478.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126947-95-3 |
Source
|
Record name | Ala-lys-leu-arg-glu-arg-leu-lys-gln-arg-gln-gln-leu-gln-asn-arg-arg-gly-leu-asp-ile-leu-phe-leu-gln-glu-gly-gly-leu | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126947953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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